molecular formula C8H12O3 B14727500 Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate CAS No. 13949-95-6

Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate

Cat. No.: B14727500
CAS No.: 13949-95-6
M. Wt: 156.18 g/mol
InChI Key: JWHOQERPMUIEOY-NKWVEPMBSA-N
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Description

Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its cyclopropane ring, which is a three-membered ring structure, and the presence of both an acetyl group and an ethyl ester group. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using engineered enzymes have been explored for their high selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as intermediates in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can undergo strain-release reactions, making it reactive towards various nucleophiles and electrophiles. This reactivity is harnessed in synthetic applications to form new bonds and create complex structures .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1S,2S)-2-acetylcyclopropane-1-carboxylate: The enantiomer of the compound with different stereochemistry.

    Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.

    Ethyl (1R,2R)-2-methylcyclopropane-1-carboxylate: A compound with a methyl group instead of an acetyl group.

Properties

CAS No.

13949-95-6

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-3-11-8(10)7-4-6(7)5(2)9/h6-7H,3-4H2,1-2H3/t6-,7+/m0/s1

InChI Key

JWHOQERPMUIEOY-NKWVEPMBSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C(=O)C

Canonical SMILES

CCOC(=O)C1CC1C(=O)C

Origin of Product

United States

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